molecular formula C11H14N2O2 B11899551 3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one

3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one

Cat. No.: B11899551
M. Wt: 206.24 g/mol
InChI Key: LVTVGZOEKCWOAZ-UHFFFAOYSA-N
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Description

3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one is a complex organic compound that features a tetrahydrofuran ring fused to an indazole core

Chemical Reactions Analysis

Types of Reactions

3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen functionalities.

    Reduction: Commonly involves hydrogenation reactions to reduce double bonds or other functional groups.

    Substitution: This includes nucleophilic or electrophilic substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Scientific Research Applications

3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways are still under investigation, but they may include enzymes and receptors involved in cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tetrahydrofuran-2-yl)-6,7-dihydro-1H-indazol-4(5H)-one is unique due to its fused ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

3-(oxolan-2-yl)-1,5,6,7-tetrahydroindazol-4-one

InChI

InChI=1S/C11H14N2O2/c14-8-4-1-3-7-10(8)11(13-12-7)9-5-2-6-15-9/h9H,1-6H2,(H,12,13)

InChI Key

LVTVGZOEKCWOAZ-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)C2=NNC3=C2C(=O)CCC3

Origin of Product

United States

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